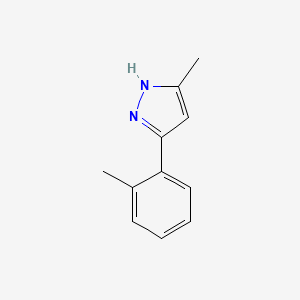
3-Methyl-5-o-tolyl-1H-pyrazole
Overview
Description
“3-Methyl-5-o-tolyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
Pyrazole compounds, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A detailed synthesis process would require specific conditions and reagents, which are not provided in the available resources.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the position of the methyl and tolyl groups on the pyrazole ring.
Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used.
Scientific Research Applications
DNA Binding Studies
3-Methyl-5-o-tolyl-1H-pyrazole derivatives have been studied for their DNA binding behavior. Research indicates that certain copper(II) complexes synthesized using pyrazolone derivatives, including this compound, exhibit the ability to bind to DNA via intercalation. This binding can quench the fluorescence intensity of EB bound to DNA, suggesting potential applications in molecular biology and genetic research (Joseph et al., 2013).
Synthesis and Structural Analysis
Studies have been conducted on the methylation and structural properties of pyrazole derivatives like this compound. This includes investigations into their crystal structures and molecular dynamics. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Ren et al., 2010).
Corrosion Inhibition
Pyrazolone derivatives, including variants of this compound, have been explored as corrosion inhibitors. Their efficacy in preventing corrosion in metals, particularly in industrial settings, has been demonstrated through various experimental and computational studies. This indicates their potential application in enhancing the longevity and durability of metal-based structures and machinery (Dohare et al., 2017).
Electrocatalyzed Reactions
The electrocatalyzed N–N coupling and ring cleavage reaction of this compound have been a subject of study. These reactions lead to the synthesis of new heterocyclic compounds, indicating the role of pyrazole derivatives in facilitating novel chemical syntheses under mild conditions (Zandi et al., 2021).
Application in Lithium Ion Batteries
Research into the functionalization of pyrazole-based additives, like methylated this compound derivatives, for lithium-ion battery electrolytes has been conducted. These studies indicate their potential in enhancing the performance and stability of high-voltage lithium-ion batteries, an essential component of modern electronics and renewable energy storage solutions (von Aspern et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 1H-pyrazole-3-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which 3-methyl-5-o-tolyl-1h-pyrazole is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new useful derivatives .
Mode of Action
Pyrazoles, in general, are known for their diverse biological activities, which may be influenced by their structural properties, such as tautomerism . This phenomenon can influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazole derivatives have been used as starting materials for the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field . These complex systems can affect various biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known that pyrazole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a wide range of potential molecular and cellular effects.
Action Environment
It’s known that the structure of pyrazoles, including tautomeric and conformational preferences, can be influenced by environmental factors . These factors could potentially impact the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
3-Methyl-5-o-tolyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to exhibit enzyme inhibition properties, particularly against enzymes like cyclooxygenase and lipoxygenase . These interactions are crucial in modulating inflammatory responses and other physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives can modulate the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to alterations in gene expression, affecting various cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been observed to inhibit the activity of certain kinases by binding to their active sites . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can influence its activity and function, affecting cellular processes and overall physiological responses.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules, modulating their activity and function. For example, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
Properties
IUPAC Name |
5-methyl-3-(2-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKAVZKWTXSJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


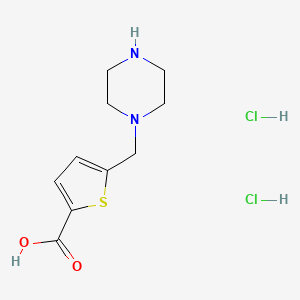

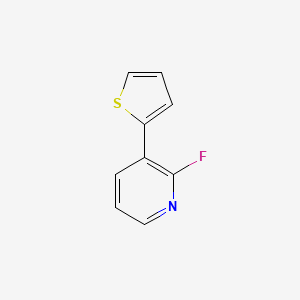
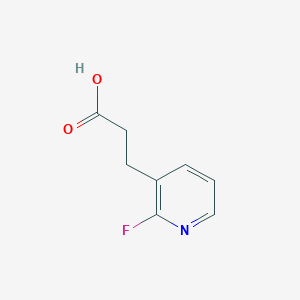


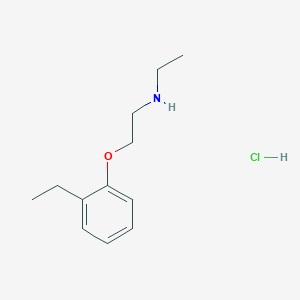
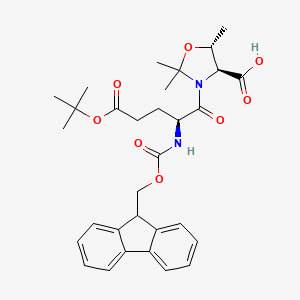
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
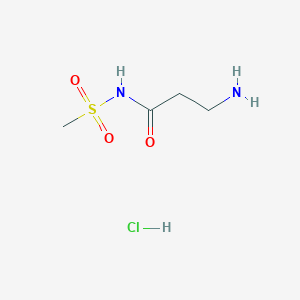
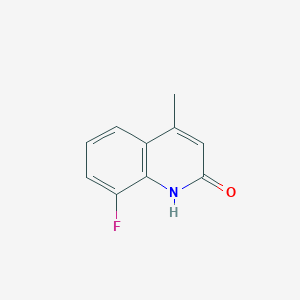
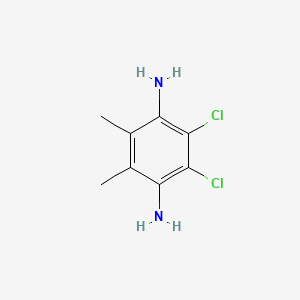
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
